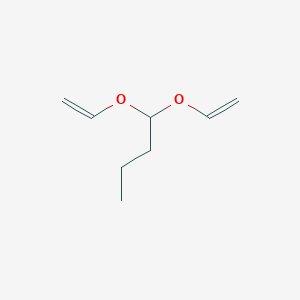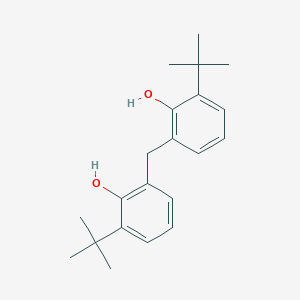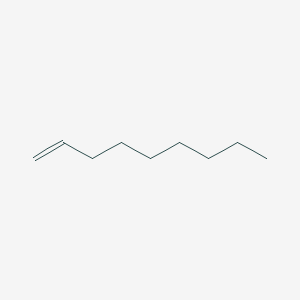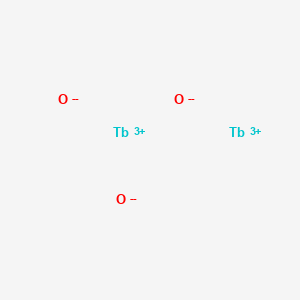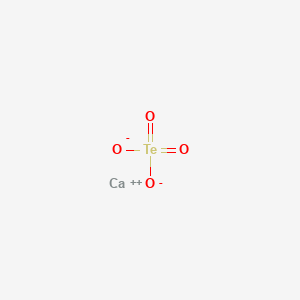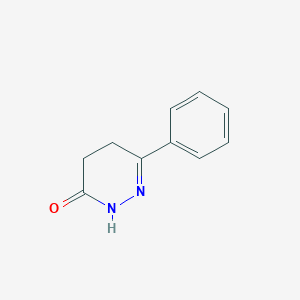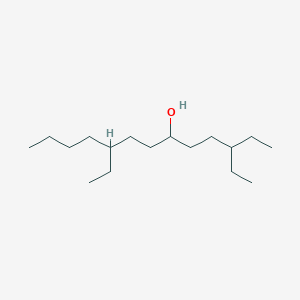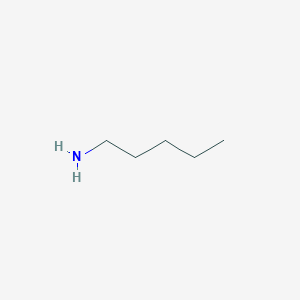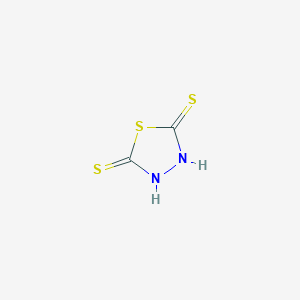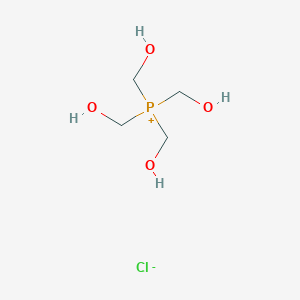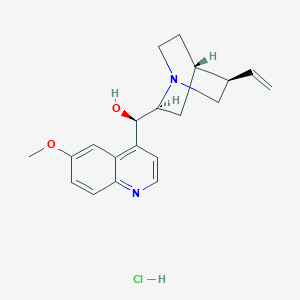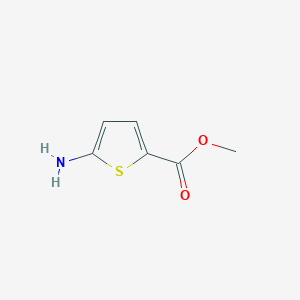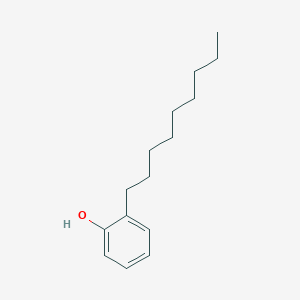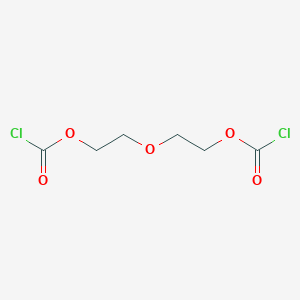![molecular formula C42H22N2O6 B086032 9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- CAS No. 117-03-3](/img/structure/B86032.png)
9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-, commonly known as AQ-4N, is a bioreductive prodrug that has been extensively studied for its potential use in cancer treatment. The compound is activated under hypoxic conditions, which are commonly found in solid tumors, leading to the release of toxic metabolites that selectively target cancer cells.
Wirkmechanismus
AQ-4N is a bioreductive prodrug that is selectively activated in hypoxic tumor cells. Under these conditions, the compound is reduced to AQ-4, which can undergo further reduction to produce toxic metabolites such as hydroxylamine and nitrosoaniline. These metabolites selectively target cancer cells, leading to cell death.
Biochemische Und Physiologische Effekte
AQ-4N has been shown to have a number of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells relatively unaffected. Additionally, AQ-4N has been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply.
Vorteile Und Einschränkungen Für Laborexperimente
AQ-4N has a number of advantages and limitations for lab experiments. One advantage is that the compound can selectively target cancer cells, making it a promising candidate for cancer treatment. Additionally, AQ-4N has been shown to be effective against a wide range of cancer types. However, one limitation is that the compound requires hypoxic conditions for activation, which may not be present in all tumors.
Zukünftige Richtungen
There are a number of future directions for research on AQ-4N. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, researchers are exploring the use of AQ-4N in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research into the molecular mechanisms underlying the selective activation of AQ-4N in hypoxic tumor cells, which could lead to the development of more effective cancer treatments.
Synthesemethoden
AQ-4N can be synthesized through a multi-step process involving the reaction of anthracene with various reagents to produce the desired product. The most commonly used method involves the reaction of 9,10-anthracenedione with 1,5-diaminoanthraquinone in the presence of a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
AQ-4N has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that AQ-4N is selectively activated in hypoxic tumor cells, leading to the production of toxic metabolites that induce cell death. The compound has been shown to be effective against a wide range of cancer types, including breast, lung, and colon cancer.
Eigenschaften
CAS-Nummer |
117-03-3 |
|---|---|
Produktname |
9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- |
Molekularformel |
C42H22N2O6 |
Molekulargewicht |
650.6 g/mol |
IUPAC-Name |
1,5-bis[(9,10-dioxoanthracen-1-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C42H22N2O6/c45-37-21-9-1-3-11-23(21)39(47)33-25(37)13-5-17-29(33)43-31-19-7-15-27-35(31)41(49)28-16-8-20-32(36(28)42(27)50)44-30-18-6-14-26-34(30)40(48)24-12-4-2-10-22(24)38(26)46/h1-20,43-44H |
InChI-Schlüssel |
DGJRQADQCOOLLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC5=C4C(=O)C6=C(C5=O)C(=CC=C6)NC7=CC=CC8=C7C(=O)C9=CC=CC=C9C8=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC5=C4C(=O)C6=C(C5=O)C(=CC=C6)NC7=CC=CC8=C7C(=O)C9=CC=CC=C9C8=O |
Andere CAS-Nummern |
117-03-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



